molecular formula C13H20ClNO2 B8339516 N-(n-propyl)-2-chloro-3,4-dimethoxyphenethylamine

N-(n-propyl)-2-chloro-3,4-dimethoxyphenethylamine

Cat. No.: B8339516
M. Wt: 257.75 g/mol
InChI Key: GIBWMKLORQEGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(n-propyl)-2-chloro-3,4-dimethoxyphenethylamine is a useful research compound. Its molecular formula is C13H20ClNO2 and its molecular weight is 257.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

N-[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]propan-1-amine

InChI

InChI=1S/C13H20ClNO2/c1-4-8-15-9-7-10-5-6-11(16-2)13(17-3)12(10)14/h5-6,15H,4,7-9H2,1-3H3

InChI Key

GIBWMKLORQEGIE-UHFFFAOYSA-N

Canonical SMILES

CCCNCCC1=C(C(=C(C=C1)OC)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 100 ml. of a solution of diborane in tetrahydrofuran (0.93 molar, 0.093 mole) was added a solution of 9.0 g. (0.033 mole) of the above-prepared propionamide. The mixture was refluxed overnight, cooled and methanol added to destroy unreacted diborane. Ethereal hydrogen chloride and methanol were added and the mixture evaporated to dryness. The residue was dissolved in dilute hydrochloric acid/ether and the acidic aqueous solution was basified, extracted with ether and the dried ether extract evaporated to yield N-(n-propyl)-2-chloro-3,4-dimethoxyphenethylamine. The latter (3.5 g., 0.0137 mole) was dissolved in 100 ml. of propionic anhydride and stirred overnight. The mixture was evaporated nearly to dryness, toluene was added and then further evaporated to leave N-(2-chloro-3,4-dimethoxyphenethyl)-N-(n-propyl)propionamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.093 mol
Type
reactant
Reaction Step One
Name
propionamide
Quantity
0.033 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.